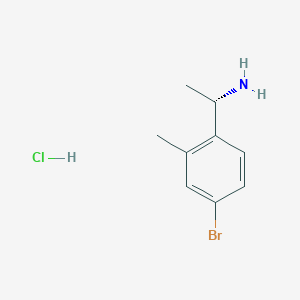

(S)-1-(4-bromo-2-methylphenyl)ethan-1-amine hydrochloride

Description

(S)-1-(4-Bromo-2-methylphenyl)ethan-1-amine hydrochloride is a chiral amine derivative featuring a brominated and methyl-substituted phenyl ring. The compound’s structure includes:

- Phenyl ring substituents: A bromine atom at the para position (4-) and a methyl group at the ortho position (2-).

- Chiral center: The (S)-configuration at the ethylamine moiety.

- Salt form: Hydrochloride, enhancing stability and solubility.

Properties

IUPAC Name |

(1S)-1-(4-bromo-2-methylphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN.ClH/c1-6-5-8(10)3-4-9(6)7(2)11;/h3-5,7H,11H2,1-2H3;1H/t7-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPQKYPUUMKIBFM-FJXQXJEOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)C(C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)Br)[C@H](C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(4-bromo-2-methylphenyl)ethan-1-amine hydrochloride typically involves the following steps:

Bromination: The starting material, 2-methylphenyl, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.

Chiral Amine Formation: The brominated intermediate is then subjected to a chiral amine synthesis, which can be achieved through various methods such as asymmetric hydrogenation, chiral auxiliary-based synthesis, or enzymatic resolution.

Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of (S)-1-(4-bromo-2-methylphenyl)ethan-1-amine hydrochloride may involve large-scale bromination and chiral amine synthesis processes, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(4-bromo-2-methylphenyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The amine group can be oxidized to form imines or reduced to form secondary or tertiary amines.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex aromatic structures.

Common Reagents and Conditions

Substitution: Nucleophiles such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution: Formation of substituted phenyl ethanamines.

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a pharmaceutical agent or as a building block for drug development.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-(4-bromo-2-methylphenyl)ethan-1-amine hydrochloride depends on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Halogen Type: Bromine increases molecular weight significantly compared to chlorine or fluorine. For example, replacing Br with Cl (as in the 4-chloro-2-methyl analog) reduces molecular weight by ~32 g/mol . Fluorine Addition: The 2,6-difluoro substitution (CAS 2460739-93-7) increases molecular weight and may enhance electronegativity, influencing solubility and reactivity .

Hazard Profiles :

- Brominated analogs with fluorine (e.g., CAS 2109874-10-2 and 2460739-93-7) share common hazards: H302 (harmful if swallowed), H315 (skin irritation), and H335 (respiratory irritation). These risks highlight the need for careful handling in laboratory settings .

- The 4-fluoro-2-methyl derivative (CAS 2075820-33-4) lacks specified hazards, suggesting a comparatively safer profile .

Structural Diversity: The cyclopropane-containing analog (1S,2R)-2-(4-bromophenyl)cyclopropan-1-amine hydrochloride introduces rigidity, which could affect conformational flexibility and biological activity . The phenoxypropylamine derivative (3-(4-bromophenoxy)propylamine hydrochloride) features an ether linkage, altering hydrophobicity and hydrogen-bonding capacity .

Biological Activity

(S)-1-(4-bromo-2-methylphenyl)ethan-1-amine hydrochloride, also known as a bromo-substituted phenyl ethanamine derivative, has garnered interest in the scientific community due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a bromo substituent on a methylphenyl group and an amine functional group, which may facilitate various interactions with biological molecules. The presence of the bromine atom allows for halogen bonding , potentially influencing enzyme activity and receptor interactions. Additionally, the amine group can participate in hydrogen bonding , enhancing its affinity for specific biological targets.

The biological activity of (S)-1-(4-bromo-2-methylphenyl)ethan-1-amine hydrochloride is believed to involve interactions with various biological targets, including:

- Enzymes : The compound may modulate enzyme activity through direct binding or allosteric effects.

- Receptors : It may act as an agonist or antagonist at specific receptor sites, influencing signal transduction pathways.

Further biochemical studies are necessary to elucidate the precise molecular targets and pathways involved in its action.

Biological Activity

Research indicates that (S)-1-(4-bromo-2-methylphenyl)ethan-1-amine hydrochloride exhibits several potential biological activities:

- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial effects, making it a candidate for further exploration in infection control.

- Anticancer Potential : Investigations into its anticancer properties have shown promise, with studies indicating reduced viability in cancer cell lines .

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antimicrobial | Potential efficacy against various pathogens | |

| Anticancer | Reduced cell viability in cancer models |

Case Studies and Research Findings

Recent studies have highlighted the compound's potential within specific therapeutic areas:

- Anticancer Research : In vitro studies demonstrated that (S)-1-(4-bromo-2-methylphenyl)ethan-1-amine hydrochloride could inhibit the proliferation of certain cancer cell lines. The mechanism appears to involve multiple pathways, including apoptosis induction and cell cycle arrest .

- Pharmacokinetic Studies : Research into the pharmacokinetics of this compound has shown that it binds effectively to human serum albumin, which may influence its bioavailability and therapeutic efficacy .

- Neuropharmacological Studies : Given its structural features, there is ongoing research into its effects on neurotransmitter systems, particularly those related to serotonin and dopamine pathways, which could have implications for treating neurological disorders.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-1-(4-bromo-2-methylphenyl)ethan-1-amine hydrochloride in academic laboratories?

- Methodology : The synthesis typically involves enantioselective reductive amination. A common approach starts with 4-bromo-2-methylacetophenone, which undergoes a chiral reduction using catalysts like (R)- or (S)-BINAP-ligated transition metals (e.g., Ru) to yield the enantiomerically enriched amine. The amine is then protonated with HCl to form the hydrochloride salt. Purification via recrystallization in ethanol/water ensures high purity (>98%) .

- Key Considerations : Optimize reaction conditions (temperature, solvent, catalyst loading) to enhance enantiomeric excess (ee). Monitor progress using TLC or GC-MS.

Q. How can the enantiomeric purity of this compound be validated experimentally?

- Methodology :

- Chiral HPLC : Use a Chiralpak® column (e.g., IA or IB) with a hexane/isopropanol mobile phase containing 0.1% trifluoroacetic acid. Retention times and peak integration determine ee.

- Optical Rotation : Measure specific rotation ([α]D) at 589 nm and compare with literature values for the pure enantiomer.

- NMR with Chiral Shift Reagents : Europium-based reagents (e.g., Eu(hfc)₃) induce distinct splitting patterns for enantiomers in ¹H-NMR spectra .

Q. What safety protocols are critical when handling this compound?

- Preventive Measures :

- Use fume hoods and PPE (gloves, lab coats, goggles) to avoid inhalation or skin contact.

- Store in airtight containers under inert atmosphere (argon/nitrogen) at 2–8°C to prevent degradation .

- Emergency Response : For accidental exposure, rinse eyes/skin with water for 15 minutes and seek medical evaluation. Neutralize spills with inert absorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How can computational modeling predict the pharmacological interactions of this compound?

- Methodology :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into target receptors (e.g., GPCRs). Validate binding poses with MD simulations (GROMACS/NAMD) .

- QSAR Studies : Correlate structural features (e.g., bromo substituent) with bioactivity using descriptors like logP, polar surface area, and Hammett constants.

- Key Insight : The 4-bromo group enhances electrophilicity, potentially increasing affinity for electron-rich binding pockets .

Q. How should crystallographic data discrepancies be resolved during structure refinement?

- Methodology :

- SHELXL Refinement : Use SHELXL-2018 for high-resolution data. Address twinning by applying HKLF5 format for overlapping reflections. Verify hydrogen bonding with Fourier difference maps .

- Validation Tools : Cross-check with PLATON (e.g., ADDSYM for missed symmetry) and CCDC Mercury for intermolecular interactions.

Q. What experimental strategies optimize solubility for in vitro assays?

- Methodology :

- Co-solvent Systems : Test DMSO/PBS mixtures (≤5% DMSO) to maintain solubility without cytotoxicity.

- pH Adjustment : Adjust to pH 4–5 (using HCl/NaOH) to leverage the hydrochloride salt’s ionization.

- Microwave-Assisted Solubilization : Apply controlled heating (50–60°C) for 10 minutes to enhance dissolution kinetics .

Q. How does the bromo substituent influence reactivity in cross-coupling reactions?

- Mechanistic Insight : The bromine at the 4-position acts as a leaving group in Suzuki-Miyaura couplings. Pair with Pd(PPh₃)₄ and arylboronic acids to form biaryl derivatives. Monitor regioselectivity via ¹³C-NMR .

- Case Study : Substitution with a phenyl group via Pd-catalyzed coupling increased lipophilicity (logP +1.2), impacting membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.